molecular formula C10H12ClNOS B2371809 3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride CAS No. 1029989-52-3

3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride

Cat. No.: B2371809
CAS No.: 1029989-52-3
M. Wt: 229.72
InChI Key: LJTIESBIHMPORZ-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is a chemical compound belonging to the class of benzothiopyran derivatives This compound features a benzothiopyran core with an amino group at the 3-position and a methyl group at the 6-position, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate thiophene derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like halides or alkylating agents under suitable conditions.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It may be used in the development of new therapeutic agents, particularly in the treatment of infections and oxidative stress-related conditions.

  • Industry: Its derivatives can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2H-1-Benzothiopyran: A related compound with a similar core structure but lacking the amino and methyl groups.

  • 3-Amino-2H-1-benzothiopyran-4-one: A compound with a similar structure but different substitution pattern.

Uniqueness: 3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and biological processes that are not possible with its related analogs.

Properties

IUPAC Name

3-amino-6-methyl-2,3-dihydrothiochromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9;/h2-4,8H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFXANQIHVNPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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